1-Ethylpropyl 2-pyridyl ketone
Overview
Description
1-Ethylpropyl 2-pyridyl ketone is a chemical compound that belongs to the family of pyridine ketones. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-Ethylpropyl 2-pyridyl ketone is widely used in scientific research due to its versatile chemical properties. It appears in bioactive molecules and natural products and serves as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands used in asymmetric catalysis . Additionally, it is employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Mechanism of Action
Target of Action
2-pyridyl ketones, the family to which 1-ethylpropyl 2-pyridyl ketone belongs, are known to be crucial pharmacophore groups and are often used as privileged structures in medicinal chemistry .
Mode of Action
2-pyridyl ketones are known to be employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
They are key contributors to energy metabolism in many physiological states, including fasting and starvation, the neonatal period, pregnancy, acute exercise, or adherence to low-carbohydrate, high-fat diets .
Result of Action
Given its role as a precursor in asymmetric catalysis , it can be inferred that it may contribute to the synthesis of various bioactive molecules and natural products.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Ethylpropyl 2-pyridyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and muscle contraction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. In vitro and in vivo studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At high doses, this compound can cause toxicity, leading to symptoms such as liver damage and neurological deficits. Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpropyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with commercially available esters. The 2-lithiopyridine is formed by Br/Li exchange and reacts with the esters to obtain 2-pyridyl ketones in good yield at short reaction times . This method is rapid, reliable, and cost-efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridyl ketones.
Comparison with Similar Compounds
- Methyl 2-pyridyl ketone
- Phenyl-2-pyridyl ketone
Comparison: 1-Ethylpropyl 2-pyridyl ketone is unique due to its specific alkyl chain, which can influence its solubility and reactivity compared to other pyridyl ketones. The presence of the ethylpropyl group can also affect the compound’s steric and electronic properties, making it distinct in its applications and reactivity .
Properties
IUPAC Name |
2-ethyl-1-pyridin-2-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGHWSNVLZLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641994 | |
Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860705-36-8 | |
Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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